molecular formula C24H26ClFN4S2 B2527157 1-(4-Chlorophenyl)-3-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea CAS No. 863017-95-2

1-(4-Chlorophenyl)-3-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea

Cat. No.: B2527157
CAS No.: 863017-95-2
M. Wt: 489.07
InChI Key: LKJLMICAFMPHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiourea is a useful research compound. Its molecular formula is C24H26ClFN4S2 and its molecular weight is 489.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds similar to the one have been synthesized and evaluated for their antimicrobial activity. For example, Mishra and Chundawat (2019) synthesized a series of compounds through nucleophilic substitution reactions, leading to derivatives that exhibited potent activity against gram-negative and gram-positive bacterial strains, as well as fungal strains like C. albicans, showing better inhibitory activity than standard drugs in some cases (Mishra & Chundawat, 2019).

Allosteric Enhancement of A1 Adenosine Receptor

Romagnoli et al. (2008) explored the synthesis and biological evaluation of thiophene derivatives as allosteric enhancers of the A1 adenosine receptor. Their research indicated that the nature of substituents significantly influences allosteric enhancer activity, with certain derivatives showing promising results in binding and functional studies (Romagnoli et al., 2008).

Anti-TMV and Antimicrobial Activities

Krishna Reddy et al. (2013) investigated new urea and thiourea derivatives doped with Febuxostat for their antiviral and antimicrobial activities. Certain derivatives demonstrated promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, showcasing the compound's versatility in biological applications (Krishna Reddy et al., 2013).

Anticancer Activity

Research has also delved into the anticancer potential of similar compounds. Hakobyan et al. (2020) synthesized piperazine-based tertiary amino alcohols and evaluated their effects on tumor DNA methylation, revealing some compounds' promising anticancer activities (Hakobyan et al., 2020).

Neuroleptic and Thymoleptic Activity

A series of 1-piperazino-3-phenylindans, structurally related to the compound , was synthesized and tested for neuroleptic and thymoleptic activity. One study found that certain derivatives exhibited significant neuroleptic activity, associated with dopamine-uptake inhibition, suggesting potential applications in treating neurological disorders (Böge Kp, 1983).

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClFN4S2/c1-17(27-24(31)28-20-8-4-18(25)5-9-20)23(22-3-2-16-32-22)30-14-12-29(13-15-30)21-10-6-19(26)7-11-21/h2-11,16-17,23H,12-15H2,1H3,(H2,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJLMICAFMPHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=S)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClFN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.